1-[4-[2-(2-Butoxyethoxy)ethoxy]phenyl]-4-(4-nitrophenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[2-(2-Butoxyethoxy)ethoxy]phenyl]-4-(4-nitrophenyl)benzene is an organic compound characterized by its complex structure, which includes multiple ether linkages and nitro groups
Vorbereitungsmethoden
The synthesis of 1-[4-[2-(2-Butoxyethoxy)ethoxy]phenyl]-4-(4-nitrophenyl)benzene typically involves multi-step organic reactions. The process often starts with the preparation of the phenyl and nitrophenyl intermediates, followed by the introduction of the butoxyethoxy groups through etherification reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, specific catalysts, and solvent systems.
Analyse Chemischer Reaktionen
1-[4-[2-(2-Butoxyethoxy)ethoxy]phenyl]-4-(4-nitrophenyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the phenyl rings. Common reagents for these reactions include strong acids, bases, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific pathways.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[4-[2-(2-Butoxyethoxy)ethoxy]phenyl]-4-(4-nitrophenyl)benzene involves its interaction with molecular targets through its functional groups. The ether linkages and nitro groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect molecular pathways, making the compound useful in different applications.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1-[4-[2-(2-Butoxyethoxy)ethoxy]phenyl]-4-(4-nitrophenyl)benzene stands out due to its unique combination of ether and nitro groups. Similar compounds include:
1-[4-[2-(2-Butoxyethoxy)ethoxy]phenyl]-4-(4-aminophenyl)benzene: Similar structure but with an amino group instead of a nitro group.
1-[4-[2-(2-Butoxyethoxy)ethoxy]phenyl]-4-(4-methylphenyl)benzene: Contains a methyl group instead of a nitro group. These structural differences can significantly impact the compounds’ chemical properties and applications.
Eigenschaften
CAS-Nummer |
502507-30-4 |
---|---|
Molekularformel |
C26H29NO5 |
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
1-[4-[2-(2-butoxyethoxy)ethoxy]phenyl]-4-(4-nitrophenyl)benzene |
InChI |
InChI=1S/C26H29NO5/c1-2-3-16-30-17-18-31-19-20-32-26-14-10-24(11-15-26)22-6-4-21(5-7-22)23-8-12-25(13-9-23)27(28)29/h4-15H,2-3,16-20H2,1H3 |
InChI-Schlüssel |
DENCEIQBFTWKRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.